molecular formula C5H8N2O B1321018 (3-Methyl-1H-pyrazol-4-yl)methanol CAS No. 51445-36-4

(3-Methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1321018
CAS No.: 51445-36-4
M. Wt: 112.13 g/mol
InChI Key: HVLNVBVNWISWQC-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrazol-4-yl)methanol (CAS: 51445-36-4) is a pyrazole derivative with a hydroxymethyl group at the 4-position and a methyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₅H₈N₂O, and it has a molecular weight of 112.13 g/mol . The compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLNVBVNWISWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609255
Record name (5-Methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51445-36-4
Record name (5-Methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1H-pyrazol-4-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogen atoms (Cl, F) and electron-withdrawing groups (CF₃) improve lipophilicity and bioactivity, making these derivatives suitable for pharmaceutical applications .
  • Aromatic Extensions : Pyridinyl or phenyl groups enhance π-π stacking interactions, relevant in coordination chemistry or material design .
  • Reactivity: The parent compound’s lack of bulky substituents allows easier synthetic modifications compared to derivatives like [1-Methyl-3-phenyl-1H-pyrazol-4-yl]methanol .

Biological Activity

(3-Methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a pyrazole ring with a hydroxymethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. The following general method can be employed:

  • Starting Materials : 3-Methyl-1H-pyrazole and formaldehyde or paraformaldehyde.
  • Reaction Conditions : The reaction is usually carried out in an alcoholic solvent under reflux conditions.
  • Product Isolation : After completion, the product can be purified through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation.

Anticancer Effects

Several studies have investigated the anticancer activity of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could potentially modulate the activity of receptors linked to inflammatory responses and cancer progression.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing significant antibacterial activity with MIC values ranging from 32 to 64 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a recent study, the anti-inflammatory effects of this compound were assessed in lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the production of TNF-alpha and IL-6 cytokines, indicating its potential therapeutic role in inflammatory diseases.

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial32 - 64 µg/mLInhibition of bacterial growth
Anti-inflammatory10 - 50 µMReduced cytokine production
Cell Line IC50 Value (µM) Mechanism
Cancer Cell Line A15Induction of apoptosis
Cancer Cell Line B20Cell cycle arrest

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